molecular formula C21H18ClN3O2 B11378343 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11378343
M. Wt: 379.8 g/mol
InChI Key: KHFMWHXASVBKQO-UHFFFAOYSA-N
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Description

5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a chlorobenzyl group, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for drug development and as a probe in biochemical studies.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the chlorobenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Chlorobenzyl derivatives: Compounds with chlorobenzyl groups attached to different core structures.

Uniqueness

The uniqueness of 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one lies in its specific combination of the benzimidazole core and the chlorobenzyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced biological activity, improved binding affinity, and unique reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

5-[[3-[(4-chlorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H18ClN3O2/c22-16-6-4-14(5-7-16)13-27-18-3-1-2-15(10-18)12-23-17-8-9-19-20(11-17)25-21(26)24-19/h1-11,23H,12-13H2,(H2,24,25,26)

InChI Key

KHFMWHXASVBKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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